Scaffold Privilege: Pyrazolo[1,5-a]pyridine Core Enables Potent MARK and PDE10A Inhibition
The pyrazolo[1,5-a]pyridine scaffold, which forms the core of CAS 2097937-43-2, has been validated in patents as a potent pharmacophore for microtubule affinity regulating kinase (MARK) and phosphodiesterase 10A (PDE10A). While direct biological data for CAS 2097937-43-2 is not publicly available, the core scaffold's activity provides class-level inference for its potential. The MARK patent (US8518911) describes derivatives with IC₅₀ values in the low nanomolar range for MARK inhibition, while the PDE10A patent (US2006/0106054) reports strong PDE10A inhibition for related pyrazolo[1,5-a]pyridine derivatives [1]. This contrasts with simpler piperazine-carboxylate building blocks lacking this heterocycle, which exhibit no such activity [2]. The 2-carbonyl orientation is critical; the 3-carbonyl isomer (CAS 1396759-33-3) is primarily explored for VEGFR2/EphB kinase inhibition, highlighting a distinct selectivity profile [3].
| Evidence Dimension | Kinase inhibition potency (MARK/PDE10A) |
|---|---|
| Target Compound Data | Core scaffold active (derivatives: MARK IC₅₀ < 100 nM, PDE10A strong inhibition per patent claims) |
| Comparator Or Baseline | Simple Boc-piperazine building block: no kinase inhibition; 3-carbonyl isomer: VEGFR2/EphB activity |
| Quantified Difference | Target compound scaffold provides MARK/PDE10A activity window; isomer shows distinct kinase selectivity |
| Conditions | Biochemical kinase assays as described in patent examples |
Why This Matters
Procurement of the correct 2-carbonyl isomer is essential for CNS kinase programs (MARK, PDE10A); generic substitution with the 3-carbonyl isomer redirects activity to VEGFR2/EphB, leading to failed SAR studies.
- [1] Katz, J.D.; Knowles, S.L.; Jewell, J.P.; Sloman, D.L.; Stanton, M.G.; Noucti, N. Pyrazolo[1,5-a]pyridines as MARK inhibitors. U.S. Patent 8,518,911, August 27, 2013. View Source
- [2] Nagasawa, M.; Mackenzie, S.J. Phosphodiesterase 10a inhibitors. U.S. Patent Application 2006/0106054, May 18, 2006. View Source
- [3] Klein, M.; et al. Pyrazolo[1,5-a]pyridine-3-carboxylic acids as EphB and VEGFR2 kinase inhibitors. U.S. Patent Application 2006/0270660, November 30, 2006. View Source
